6-bromo-2-phenylquinazolin-4(3H)-one
Description
Overview of the Quinazolinone Heterocyclic Scaffold in Medicinal Chemistry
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to bind to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. nih.govbohrium.com The versatility of the quinazolinone nucleus allows for structural modifications at various positions, which can significantly influence its biological profile. nih.gov
Quinazolinone derivatives have been reported to possess a remarkable array of biological activities, making them a focal point of drug discovery efforts. researchgate.netnih.govwisdomlib.org These activities include:
Antimicrobial: Exhibiting efficacy against a range of bacteria and fungi. nih.govresearchgate.net
Anticancer: Showing cytotoxic effects against various cancer cell lines. nih.govrsc.org
Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways. nih.govresearchgate.net
Anticonvulsant: Indicating a possible role in the management of seizures. researchgate.netresearchgate.net
Antiviral, Antimalarial, and Antihypertensive properties have also been documented. rsc.orgresearchgate.netmdpi.com
The broad therapeutic potential of the quinazolinone scaffold has led to the development of several commercially available drugs. nih.govbohrium.com
| Biological Activity | Description | Key References |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi. | nih.govresearchgate.net |
| Anticancer | Cytotoxic to multiple cancer cell lines. | nih.govrsc.org |
| Anti-inflammatory | Modulates inflammatory responses. | nih.govresearchgate.net |
| Anticonvulsant | Potential for seizure management. | researchgate.netresearchgate.net |
| Antiviral | Activity against certain viruses has been observed. | mdpi.com |
| Antimalarial | Shows promise in combating malaria parasites. | nih.gov |
| Antihypertensive | Potential to lower blood pressure. | researchgate.net |
Historical Perspective on Quinazolinone Research and its Pharmacological Relevance
The history of quinazolinone chemistry dates back to the late 19th century, with the first synthesis of a quinazoline (B50416) derivative reported in 1895. wikipedia.org Early synthetic methods laid the groundwork for more extensive exploration of this chemical class. wisdomlib.orgresearchgate.net
One of the most well-known early quinazolinone derivatives is Methaqualone, first synthesized in 1951. britannica.com Initially investigated for its potential as an antimalarial drug, its potent sedative and muscle relaxant effects were quickly recognized. britannica.com Marketed under brand names such as Quaalude, it was widely prescribed for anxiety and insomnia in the 1960s and 1970s. britannica.comwikipedia.org Methaqualone's mechanism of action involves modulating the activity of GABA-A receptors in the brain, leading to central nervous system depression. acs.org However, its high potential for misuse and addiction led to its withdrawal from medical use and its classification as a controlled substance in many countries by the mid-1980s. britannica.comwikipedia.orgbanyantreatmentcenter.com The story of methaqualone serves as a significant chapter in the history of quinazolinone research, highlighting both the therapeutic potential and the risks associated with this class of compounds. tandfonline.com
Rationale for Investigating 6-bromo-2-phenylquinazolin-4(3H)-one and its Analogues in Contemporary Academic Research
Contemporary research has shifted towards the synthesis and evaluation of novel quinazolinone analogues with improved therapeutic profiles. The investigation into this compound and its derivatives is driven by several key factors. Structure-activity relationship (SAR) studies have indicated that substitutions at positions 2, 3, and 6 of the quinazolinone ring can significantly impact biological activity. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSZVAPNPHKIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522818 | |
| Record name | 6-Bromo-2-phenylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27398-50-1 | |
| Record name | 6-Bromo-2-phenylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 2 Phenylquinazolin 4 3h One and Structural Analogues
General Synthetic Routes to Quinazolinone Derivatives
The construction of the quinazolin-4(3H)-one core is versatile, with numerous methods developed over the years. A prevalent and traditional approach involves the acylation of anthranilic acid, which is then cyclized with acetic anhydride (B1165640) to form a 2-substituted-1,3-benzoxazin-4-one intermediate. nih.gov This key intermediate is subsequently treated with ammonia (B1221849) or primary amines to yield the desired 3-substituted or unsubstituted quinazolin-4(3H)-one. nih.govresearchgate.net This method is widely employed due to the accessibility of starting materials. nih.gov
Modern synthetic chemistry has introduced several alternative routes. Transition-metal-catalyzed reactions, for instance, offer efficient pathways. Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines provides a direct route to quinazolinone products. acs.orgmarquette.edunih.gov Copper-catalyzed methods are also common, involving the cyclocondensation of ortho-aminobenzamides with aldehydes or the reaction of ortho-halobenzamides with various nitrogen sources. acs.org Other approaches include microwave-assisted synthesis, which can accelerate reaction times, and one-pot, multi-component reactions that combine starting materials like anthranilic acid, an amine, and an orthoester to build the quinazolinone structure in a single step. nih.govresearchgate.net
The choice of synthetic route often depends on the desired substitution pattern and the availability of precursors. These methods collectively provide a robust toolbox for chemists to access a wide array of quinazolinone derivatives.
Specific Synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one
The synthesis of the title compound, this compound, typically follows a well-established two-step sequence that begins with a specifically chosen precursor to ensure the correct placement of the bromo and phenyl substituents.
The most direct method to introduce the bromine atom at the 6-position of the quinazolinone ring is to begin with a precursor that already contains bromine at the corresponding position. 5-Bromoanthranilic acid is the ideal starting material for this purpose. nih.gov This precursor can be synthesized by the bromination of anthranilic acid using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. nih.gov
The synthesis proceeds by reacting 5-bromoanthranilic acid with benzoyl chloride. rjpbcs.com This reaction, often performed under reflux, results in the formation of an N-acyl intermediate which subsequently cyclizes to form the key intermediate, 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one. rjpbcs.com The excess benzoyl chloride is typically removed under reduced pressure, and the resulting benzoxazinone (B8607429) can be purified before the next step. rjpbcs.com
The crucial step in forming the quinazolinone ring from the benzoxazinone intermediate is aminolysis, a process involving ring-opening by a nitrogen nucleophile followed by cyclocondensation. To synthesize the N-unsubstituted title compound, 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one is treated with a source of ammonia. ptfarm.pl A common method involves heating the benzoxazinone with formamide (B127407), which serves as the nitrogen source, leading to the formation of this compound. nih.gov The reaction of 2-amino-5-bromobenzoic acid with formamide at elevated temperatures is another direct approach to achieve the final product. nih.gov
This aminolysis-cyclization sequence is a cornerstone of quinazolinone synthesis. The reactivity of the benzoxazinone intermediate allows for its conversion into the more stable quinazolinone ring system upon reaction with a suitable amine. ptfarm.pl
Chemical Diversification Strategies for this compound Analogues
The this compound scaffold is a versatile template for creating a library of analogues through chemical modifications. Diversification can be achieved by altering the substituents at various positions on the quinazolinone core, most commonly at the 2- and 3-positions.
Modification at the 2-position is typically accomplished by varying the acylating agent used in the initial step of the synthesis. Instead of benzoyl chloride, other acyl chlorides or anhydrides can be reacted with 5-bromoanthranilic acid. For example, using acetic anhydride instead of benzoyl chloride leads to the formation of 6-bromo-2-methyl-3,1-benzoxazinone. nih.gov This intermediate can then be converted to 6-bromo-2-methylquinazolin-4(3H)-one analogues. nih.gov This strategy allows for the introduction of a wide variety of alkyl and aryl groups at the 2-position, significantly altering the properties of the resulting molecule.
Post-synthesis modification at the C2 position is more challenging but can be achieved through specific strategies, such as nucleophilic aromatic substitution if a suitable leaving group is present at C2. nih.gov For instance, a 2-chloroquinazoline (B1345744) can be reacted with nucleophiles to introduce new substituents. nih.gov
Table 1: Synthesis of 2-Substituted Analogues from 5-Bromoanthranilic Acid
| Acylating Agent | 2-Position Substituent | Reference |
| Benzoyl Chloride | Phenyl | rjpbcs.com |
| Acetic Anhydride | Methyl | nih.gov |
A primary route for diversification involves introducing substituents at the N-3 position of the quinazolinone ring. This is readily achieved by reacting the 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one intermediate with various primary amines instead of ammonia or formamide. ptfarm.pl The choice of amine directly determines the substituent at the N-3 position.
For example, reacting the benzoxazinone with substituted anilines in a solvent like glacial acetic acid under reflux yields a series of 6-bromo-2-phenyl-3-(substituted phenyl)-4(3H)-quinazolinones. nih.gov This method provides a straightforward and high-yielding route to a diverse range of N-aryl analogues. Similarly, other primary amines, such as alkylamines or those containing other heterocyclic rings, can be used to generate extensive libraries of N-substituted compounds. marquette.eduresearchgate.net
Table 2: Examples of N-3 Substituted Analogues via Aminolysis
| Amine Reagent | N-3 Substituent | Resulting Compound Class | Reference |
| Substituted Anilines | Substituted Phenyl | 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | nih.gov |
| Glycine Ethyl Ester | -CH₂COOEt | Ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3-yl) acetate (B1210297) | rjpbcs.com |
| p-Aminoacetophenone | 4-Acetylphenyl | 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone | ptfarm.pl |
| Benzylamine | Benzyl (B1604629) | 3-Benzyl-6-bromoquinazolin-4(3H)-one | nih.gov |
Halogen Substitutions and Further Derivatizations at the 6-position
The bromine atom at the 6-position of the 2-phenylquinazolin-4(3H)-one scaffold is a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse structural analogues. This position is frequently targeted for derivatization to explore structure-activity relationships (SAR) in medicinal chemistry, as studies have indicated that substitution at this position can significantly influence biological activity. nih.gov
A common strategy involves utilizing the 6-bromo precursor to introduce various heterocyclic moieties. For instance, starting from 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, a key intermediate, a variety of 6-bromo-2-phenyl-3-(substituted-phenyl)-4(3H)quinazolinones can be synthesized. ptfarm.pl These intermediates can then undergo further reactions to incorporate rings such as pyridines, pyrans, pyrazolines, and pyrimidones. ptfarm.pl For example, the one-pot reaction of 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone with aromatic aldehydes and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate yields pyridin-2(1H)-one derivatives attached to the quinazolinone core via the phenyl group at the 3-position. ptfarm.pl
Another approach to derivatization involves reactions at other positions of the 6-bromo-quinazolinone core. For example, ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl] acetate can be synthesized from 6-bromo-2-phenyl-1,3,4-benzoxazinone. This acetate derivative serves as a platform for further modifications, such as the formation of N-substituted acetamides by reacting with primary amines, or the synthesis of triazin-2-thiol derivatives through reaction with hydrazine (B178648) hydrate. researchgate.net
The synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones has also been achieved through the condensation of 6-bromo-2-substituted-benzoxazin-4-one with various amines, demonstrating the utility of the bromo-substituted benzoxazinone as a versatile precursor. researchgate.net These synthetic strategies highlight the importance of the 6-bromo-quinazolinone scaffold as a key building block for generating libraries of complex molecules for pharmacological screening.
Green Chemistry and Advanced Synthetic Techniques for Quinazolinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to develop more environmentally benign, efficient, and economically viable processes. These advanced techniques focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura cross-coupling)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the functionalization of the quinazolinone core. The halogen atom at the 6-position, such as in this compound, is an ideal site for these transformations.
The Suzuki-Miyaura cross-coupling reaction , which couples an organohalide with an organoboron compound using a palladium catalyst, is a prominent method for creating C-C bonds. This reaction has been utilized for the synthesis of 6-aryl-quinazolin-4(3H)-ones. For example, 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one has been successfully coupled with a variety of aryl boronic acids in the presence of a Pd(PPh₃)₄ catalyst. orientjchem.org This methodology is directly applicable to the 6-bromo analogue, often with adjustments in catalyst system and reaction conditions. These reactions can be performed under both conventional heating and microwave irradiation, with the latter often providing significantly reduced reaction times. orientjchem.org
| Entry | Aryl Boronic Acid | Product | Method | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 3-Methyl-6-(4-methylphenyl)-2-phenylquinazolin-4(3H)-one | Microwave | 89 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | Microwave | 91 |
| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | Microwave | 85 |
| 4 | 2,3-Dichlorophenylboronic acid | 6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | Microwave | 82 |
| 5 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | Microwave | 92 |
| Table based on data for the analogous 6-iodo-quinazolinone from reference orientjchem.org. |
Other significant metal-catalyzed reactions include:
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling aryl halides with amines. It provides a direct route to 6-amino-substituted quinazolinones, which are valuable intermediates for further functionalization.
Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and copper complexes. It is employed to synthesize 6-alkynyl quinazolinones, which can serve as precursors for a variety of other derivatives.
These metal-catalyzed methods offer a high degree of control and functional group tolerance, making them indispensable for the synthesis of complex quinazolinone derivatives.
Metal-Free Synthetic Protocols
To circumvent the costs and potential toxicity associated with heavy metal catalysts, a variety of metal-free synthetic protocols for quinazolinones have been developed. These methods often rely on the use of readily available, non-toxic reagents and oxidants.
One notable approach is the use of molecular iodine as a catalyst. Iodine has been shown to effectively catalyze the oxidative coupling of 2-aminobenzamides with various substrates, such as aryl methyl ketones or α-amino acids, to produce 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org This method avoids the need for any metal or strong oxidants, often proceeding under mild conditions.
Another strategy involves oxidative cyclization using common and inexpensive oxidants. For example, ammonium persulfate ((NH₄)₂S₂O₈) can mediate the intramolecular oxidative cyclization of N-substituted 2-aminobenzamides to form fused polycyclic quinazolinone derivatives under mild, metal-free conditions. rsc.org Similarly, an efficient oxidative procedure using DMSO as the solvent and oxidant has been developed for the synthesis of quinazolinones from o-aminobenzamides and styrenes, operating under catalyst-free conditions. mdpi.com
Electrochemical synthesis represents a cutting-edge, green approach. Anodic dehydrogenative oxidation and cyclization of 2-aminobenzamides with benzylic chlorides can selectively provide quinazolin-4(3H)-ones. organic-chemistry.org This method is particularly attractive as it is acceptor-free and avoids the use of chemical oxidants, relying on electricity as the "reagent." organic-chemistry.org
These metal-free protocols offer sustainable alternatives for the synthesis of the quinazolinone scaffold, aligning with the principles of green chemistry by reducing reliance on toxic and expensive heavy metals.
Microwave-Assisted and Solvent-Free Methodologies
Advanced energy sources like microwave irradiation and ultrasound, coupled with solvent-free reaction conditions, have emerged as powerful tools for accelerating the synthesis of quinazolinones while minimizing environmental impact.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. researchgate.netnih.gov This technique has been successfully applied to various quinazolinone syntheses, including the Niementowski reaction, where anthranilic acid is condensed with formamide. nih.govfrontiersin.org Microwave irradiation has also been employed in copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide (B116534) and alcohols under solvent-free conditions, providing a facile and environmentally friendly one-pot method. nih.gov
Solvent-free (neat) conditions are highly desirable as they eliminate the need for potentially toxic and volatile organic solvents, reducing waste and simplifying purification processes. The synthesis of quinazolinone derivatives has been achieved under solvent-free conditions using solid-supported reagents like montmorillonite (B579905) K-10 clay, which acts as a reusable catalyst. frontiersin.orgresearchgate.net The combination of microwave irradiation and solvent-free conditions represents a particularly green and efficient approach. For example, novel polyheterocyclic quinazolinones have been prepared by fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions without the need for any additional reagents. frontiersin.org
Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. A facile and rapid synthesis of quinazolinones from o-aminobenzamides and aldehydes has been developed using ultrasound irradiation. rsc.orgrsc.org This method proceeds smoothly at ambient temperature and pressure without a metal catalyst, with reaction times as short as 15 minutes. rsc.orgrsc.org
| Technique | Reactants | Conditions | Key Advantages |
| Microwave-Assisted | 2-Aminobenzamide + Alcohols | CuI catalyst, Cs₂CO₃, O₂, Solvent-free, 130°C | Rapid, solvent-free, high yields nih.gov |
| Microwave-Assisted | Anthranilic Acid + Formamide | Montmorillonite K-10, Solvent-free | Rapid, high yields, simple work-up nih.gov |
| Ultrasound-Assisted | o-Aminobenzamides + Aldehydes | DDQ oxidant, CH₃OH, Ambient temp. | Very fast (15 min), metal-free, mild conditions rsc.org |
| Solvent-Free | Anthranilic Acid + Amides | Montmorillonite K-10, 150°C | No solvent, reusable catalyst, high yields researchgate.net |
These advanced methodologies offer significant advantages over classical synthetic routes, including enhanced reaction rates, higher yields, operational simplicity, and adherence to green chemistry principles, making them highly valuable for the sustainable production of this compound and its analogues.
Structural Characterization of 6 Bromo 2 Phenylquinazolin 4 3h One Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of novel quinazolinone derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to elucidate the intricate molecular structures. nih.govresearchgate.net
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of 6-bromo-2-phenylquinazolin-4(3H)-one derivatives.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent compound, this compound, a broad singlet is typically observed for the N-H proton of the quinazolinone ring around δ 12.72 ppm. rsc.org The aromatic protons appear in the δ 7.5-8.3 ppm region. Specifically, the proton at the 5-position of the quinazolinone ring often appears as a doublet of doublets, while the others show characteristic splitting patterns (doublets and triplets) corresponding to their positions and couplings with neighboring protons. rsc.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides clues about their hybridization and electronic environment. In derivatives of 2-phenylquinazolin-4(3H)-one, the carbonyl carbon (C=O) of the quinazolinone ring typically resonates at a downfield chemical shift, often around δ 161-163 ppm. rsc.org The other quaternary and protonated carbons of the quinazolinone and phenyl rings appear at their characteristic chemical shifts.
The following table summarizes representative NMR data for this compound and a related derivative.
| Compound Name | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) |
| This compound rsc.org | 12.72 (br s, 1H, NH), 8.23 (d, 1H), 8.18 (d, 2H), 7.98 (dd, 1H), 7.70 (d, 1H), 7.61 (t, 1H), 7.56 (t, 2H) | Data not specified in the provided source. |
| 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one rsc.org | 10.48 (br s, 1H), 8.24 (d, 1H), 7.88-7.78 (m, 3H), 7.77-7.67 (m, 3H), 7.54 (t, 1H) | 163.2, 151.6, 148.7, 15.0, 132.8, 132.1, 130.58, 130.56, 128.8 (q), 127.9, 127.3, 127.0 (q), 126.3, 123.6 (q), 120.7 |
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
For this compound, the protonated molecule [M+H]⁺ is observed with a calculated m/z of 300.9971. rsc.org The experimental value is typically found to be in very close agreement (e.g., 300.9972), confirming the elemental composition of C₁₄H₁₀BrN₂O. rsc.org The presence of the bromine atom is characteristically indicated by an isotopic pattern where the M+ and M+2 peaks appear with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The table below shows mass spectrometry data for selected quinazolinone derivatives.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |
| This compound rsc.org | C₁₄H₁₀BrN₂O | 300.9971 | 300.9972 |
| 2-(4-Bromophenyl)quinazolin-4(3H)-one rsc.org | C₁₄H₁₀BrN₂O | 300.9971 | 300.9972 |
| 2-(2,6-Dichlorophenyl)quinazolin-4(3H)-one rsc.org | C₁₄H₉Cl₂N₂O | 291.0086 | 291.0086 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound derivatives shows characteristic absorption bands that confirm the presence of key structural features.
Key characteristic peaks for these compounds include:
N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponds to the N-H bond of the quinazolinone ring. ptfarm.pl
C=O Stretching: A strong absorption band is observed around 1660-1740 cm⁻¹ which is characteristic of the carbonyl group (amide) in the quinazolinone ring. ptfarm.pl
C=N Stretching: The stretching vibration of the C=N bond within the heterocyclic ring typically appears in the spectrum.
C=C Stretching: Aromatic C=C stretching vibrations are observed in the 1580-1600 cm⁻¹ region. ptfarm.pl
The table below lists characteristic IR absorption frequencies for derivatives of 6-bromo-4(3H)-quinazolinone.
| Derivative Type | N-H Stretch (cm⁻¹) | C=O Stretch (Quinazolinone) (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivative with a nitrile group ptfarm.pl | 3364 | 1740 | 2208 (C≡N) |
| 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivative with pyridone and nitrile ptfarm.pl | 3350 | 1720 | 2208 (C≡N), 1660 (C=O of pyridone) |
Analytical Confirmation and Purity Assessment
Beyond spectroscopic elucidation, the confirmation of a synthesized compound's identity and the assessment of its purity are essential. These are typically achieved through a combination of chromatographic and physical methods.
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. ptfarm.pl The synthesized compounds are spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The appearance of a single spot for the final product suggests a high degree of purity.
Melting Point Determination: The melting point of a crystalline solid is a physical property that is indicative of its purity. A pure compound will typically have a sharp and well-defined melting point range. For instance, this compound is a white solid with a reported melting point of 286-288 °C. rsc.org Broad melting point ranges often suggest the presence of impurities.
Elemental Analysis: Elemental analysis provides the percentage composition of elements (such as C, H, N) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. For example, for a derivative with the formula C₃₂H₁₉BrN₄O₂, the calculated percentages were C 67.26%, H 3.35%, N 9.80%, which were in close agreement with the found values of C 67.24%, H 3.31%, N 9.6%. ptfarm.pl
Biological Activity Spectrum of 6 Bromo 2 Phenylquinazolin 4 3h One Derivatives: in Vitro and Pre Clinical Investigations
Anticancer and Cytotoxic Potential
Derivatives of 6-bromo-2-phenylquinazolin-4(3H)-one have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have primarily involved in vitro screening against a variety of human cancer cell lines to determine their antiproliferative and cytotoxic effects.
The cytotoxic activity of various this compound derivatives has been assessed against a panel of human cancer cell lines, revealing a range of potencies.
A series of novel 6-bromoquinazoline (B49647) derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines using the MTT assay. nih.govmdpi.com One of the most potent compounds in this series, designated as 8a, which features an aliphatic linker to a thiol group at the 2-position, demonstrated significant antiproliferative activity. It exhibited IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.govmdpi.com Notably, this compound showed greater potency against the MCF-7 cell line when compared to the standard anticancer drug Erlotinib (B232). nih.govmdpi.com
Another study focused on a different series of quinazolin-4(3H)-one derivatives and tested their cytotoxicity against MCF-7 and A2780 (ovarian carcinoma) cell lines. researchgate.net The results indicated that the synthesized compounds were significantly more cytotoxic than the positive control, lapatinib (B449). researchgate.net For instance, against the MCF-7 cell line, the IC50 values for some of the most active derivatives ranged from 0.20 ± 0.02 µM to 3.79 ± 0.96 µM, which is 2- to 30-fold more potent than lapatinib (IC50 = 5.9 ± 0.74 µM). researchgate.net Similarly, against the A2780 cell line, the IC50 values for these derivatives were between 0.14 ± 0.03 µM and 3.00 ± 1.20 µM, demonstrating 4- to 87-fold greater potency than lapatinib (IC50 = 12.11 ± 1.03 µM). researchgate.net
Further investigations into other 6-bromo-2-phenyl-3-substituted-quinazolin-4-one derivatives have also confirmed their cytotoxic potential against the MCF-7 and SW480 cell lines, with IC50 values reported to be in the micromolar range. nih.gov
No specific data was found in the searched literature for the antiproliferative effects of this compound derivatives on UACC-62, TK-10, L1210, K562, and CA46 cancer cell lines.
Interactive Data Table: Anticancer Activity of this compound Derivatives
| Compound Series | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiol-substituted quinazolin-4(3H)-ones | MCF-7 | 15.85 ± 3.32 | Erlotinib | >15.85 |
| Thiol-substituted quinazolin-4(3H)-ones | SW480 | 17.85 ± 0.92 | - | - |
| Quinazolin-4(3H)-one esters and hydrazides | MCF-7 | 0.20 - 3.79 | Lapatinib | 5.9 ± 0.74 |
| Quinazolin-4(3H)-one esters and hydrazides | A2780 | 0.14 - 3.00 | Lapatinib | 12.11 ± 1.03 |
The cytotoxic screening of this compound derivatives across different cancer cell lines has revealed differential activity profiles, suggesting a degree of selectivity in their anticancer action. For instance, the thiol-substituted derivative 8a showed comparable potency against both MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.govmdpi.com However, its activity against the MCF-7 line was notably better than that of the EGFR inhibitor, Erlotinib. nih.govmdpi.com
In a separate study, a series of quinazolin-4(3H)-one esters and hydrazides demonstrated varied but potent cytotoxicity against both MCF-7 and A2780 (ovarian cancer) cell lines. researchgate.net Generally, the hydrazide derivatives exhibited slightly higher inhibitory activity against the MCF-7 cell line compared to the ester derivatives. researchgate.net When comparing the two cell lines, the compounds, in general, showed more potent cytotoxic effects against the A2780 cell line than the MCF-7 line. researchgate.net This suggests a potential selective targeting of ovarian cancer cells by this particular series of compounds.
Furthermore, the selectivity of these compounds has been highlighted by testing their effects on non-tumorigenic cell lines. For example, compound 8a was found to be significantly less toxic to the normal MRC-5 cell line, with an IC50 value of 84.20 ± 1.72 µM, providing evidence of its selective action against cancer cells. nih.govmdpi.com This differential activity is a crucial aspect in the development of targeted cancer therapies with reduced side effects.
Antimicrobial Efficacy
In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.
Several studies have demonstrated the antibacterial potential of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria. In one study, a series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and screened for their antimicrobial activity using the cup-plate agar (B569324) diffusion method. mdpi.comresearchgate.net Significant antibacterial activity was observed against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.comresearchgate.net Certain compounds in the series exhibited activity comparable to standard drugs. mdpi.comresearchgate.net
Another study reported the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor, which were evaluated for their antibacterial activity against several microorganisms. researchgate.net The results showed that these compounds exhibited significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm. researchgate.net Notably, the derivative with an amino group at the third position showed the highest activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. researchgate.net In some cases, the activity of the synthesized compounds against Staphylococcus aureus was higher than that of the standard antibacterial drug Ciprofloxacin. researchgate.net
Further research has also supported the antibacterial properties of this class of compounds, with various derivatives showing efficacy against both Gram-positive and Gram-negative strains. researchgate.netresearchgate.net
Interactive Data Table: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Type | Activity |
| Bacillus subtilis | Gram-Positive | Significant |
| Staphylococcus aureus | Gram-Positive | Significant, sometimes exceeding standard drugs |
| Pseudomonas aeruginosa | Gram-Negative | Significant |
| Escherichia coli | Gram-Negative | Significant |
| Klebsiella pneumonia | Gram-Negative | Significant |
The antifungal potential of this compound derivatives has also been explored. A study that investigated a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones found that several of these compounds exhibited significant antifungal activity. mdpi.comresearchgate.net Their efficacy was tested against fungal species including Candida albicans, Aspergillus niger, and Curvularia lunata, with some derivatives showing activity comparable to standard antifungal drugs. mdpi.comresearchgate.net
In contrast, another study that synthesized and tested 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor found high activity against various bacteria but no activity against Candida albicans. researchgate.net This suggests that the substitution pattern on the quinazolinone core plays a crucial role in determining the antifungal activity.
Further research into a compound identified as 6-bromo-4-ethoxyethylthio quinazoline (B50416) demonstrated high antifungal activity against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. escholarship.org This highlights the potential of these derivatives in agricultural applications as well.
Antiviral Properties
The antiviral activity of this compound derivatives has been investigated against a few specific viruses, indicating a potential for the development of novel antiviral agents.
In one study, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and tested for their antiviral activity against a broad panel of viruses. One particular compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, exhibited the most potent antiviral activity, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/mL against Vaccinia virus in E(6)SM cell culture. This finding suggests that this class of compounds may have activity against Pox viruses.
The same study also investigated the anti-HIV activity of these compounds against the replication of HIV-1 in MT-4 cells. While some of the compounds showed low cytotoxicity, none of them exhibited significant anti-HIV activity.
Another study synthesized a series of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives and screened them for antiviral activity against HIV-1 and HIV-2 in MT-4 cells. One compound, 6-bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide, showed a maximum protection of 47% against the replication of HIV-1. However, further bromination of the quinazolin-4(3H)-one core was found to be detrimental to the antiviral activity.
Anthelmintic Activity
Derivatives of this compound have been investigated for their potential as anthelmintic agents. In one study, eight novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their anthelmintic effects using in vitro assays. asianpubs.orgresearchgate.net The effectiveness of these compounds was determined by observing the time taken to cause paralysis and death in earthworms, a conventional method for screening anthelmintic candidates. asianpubs.orgresearchgate.net The results from these assays provide preliminary insights into the potential of this class of compounds as treatments for helminth infections. asianpubs.org Further research has also pointed towards the promise of various substituted quinazolinones in this therapeutic area. researchgate.net
Table 1: In Vitro Anthelmintic Activity of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-one Derivatives The following table is interactive. You can sort the data by clicking on the column headers.
| Compound Class | Model Organism | Assay Type | Measured Parameters | Source |
|---|
Anti-inflammatory and Analgesic Activities in Pre-clinical Models
The anti-inflammatory and analgesic potential of this compound derivatives has been explored in several pre-clinical studies. These investigations utilize established animal models to assess the compounds' ability to reduce inflammation and alleviate pain.
A series of novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives were synthesized and evaluated for these properties. ptfarm.plnih.gov In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, the administration of these compounds significantly inhibited the edema response. ptfarm.pl One of the most potent compounds, designated as VIg, demonstrated notable anti-inflammatory effects. ptfarm.pl
The analgesic activity of these derivatives has also been confirmed. ptfarm.plnih.gov Using the acetic acid-induced writhing model in mice, which assesses peripheral analgesic effects, several compounds were found to significantly reduce the number of writhes compared to control groups. scirea.orgjgeosciences.org Notably, the analgesic effect of some derivatives, such as Vc and IVf, was reported to be higher than that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). ptfarm.pl For instance, compound Vc and IVf showed a higher percentage of writhing inhibition than indomethacin. ptfarm.pl
In another study, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (referred to as Compound 2) demonstrated significant analgesic activity in the acetic acid-induced writhing model, with its efficacy being greater than indomethacin at the same concentration. scirea.orgjgeosciences.org These findings suggest that the this compound scaffold is a promising starting point for the development of new anti-inflammatory and analgesic agents. ptfarm.plscirea.orgjgeosciences.org
Table 2: Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Paw Edema Model The following table is interactive. You can sort the data by clicking on the column headers.
| Compound ID | Animal Model | Result (% Inhibition of Edema) | Standard Drug | Source |
|---|---|---|---|---|
| VIg | Rat | Most potent in the series | Indomethacin (43.2% after 1 hr) | ptfarm.pl |
Table 3: Analgesic Activity of this compound Derivatives in the Acetic Acid-Induced Writhing Model The following table is interactive. You can sort the data by clicking on the column headers.
| Compound ID | Animal Model | Result (% Inhibition of Writhing) | Standard Drug | Source |
|---|---|---|---|---|
| Compound 2* | Mouse | 83.18% | Indomethacin | scirea.org, jgeosciences.org |
| Vc | Mouse | > 77.8% | Indomethacin (77.8%) | ptfarm.pl |
| IVf | Mouse | > 77.8% | Indomethacin (77.8%) | ptfarm.pl |
*Compound 2 is 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one
Molecular Mechanisms of Action and Target Engagement of 6 Bromo 2 Phenylquinazolin 4 3h One Derivatives
Enzyme Inhibition Profiles
The therapeutic potential of 6-bromo-2-phenylquinazolin-4(3H)-one derivatives is largely defined by their ability to inhibit specific enzymes critical for cancer cell proliferation and survival. The quinazoline (B50416) scaffold itself is a well-established pharmacophore found in several FDA-approved kinase inhibitors. The addition of a bromine atom at the 6-position and a phenyl group at the 2-position, along with other modifications, allows for targeted inhibition of various enzymes.
Epidermal Growth Factor Receptor (EGFR): The EGFR is a primary target for many quinazoline-based inhibitors. Derivatives of this compound have demonstrated notable inhibitory activity against this receptor. In a study focusing on a series of derivatives synthesized from a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate, several compounds showed potent cytotoxic effects against cancer cell lines. nih.gov The most potent compound, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one , exhibited an IC50 value of 15.85 ± 3.32 µM against the MCF-7 breast cancer cell line, which was found to be more potent than the established EGFR inhibitor Erlotinib (B232) under the same testing conditions. nih.gov Molecular docking studies have consistently predicted that these compounds can bind effectively to the active site of EGFR, suggesting that their cytotoxic activity is mediated, at least in part, through EGFR inhibition. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another critical member of the epidermal growth factor receptor family and a key target in certain types of breast cancer. Research into 6-bromo-quinazoline derivatives has shown potential for HER2 inhibition. For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were evaluated for their inhibitory activity against both EGFR and HER2. This highlights the potential for developing dual EGFR/HER2 inhibitors based on the 6-bromoquinazoline (B49647) scaffold, a strategy employed by the approved drug lapatinib (B449).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, with VEGFR-2 playing a central role. The quinazoline core is a known scaffold for VEGFR-2 inhibitors. Studies on 4-anilinoquinazoline (B1210976) derivatives and 6-bromo-2-(pyridin-3-yl)-quinazolines have identified compounds with significant VEGFR-2 inhibitory activity. journalcra.com Molecular docking analyses suggest that these derivatives can effectively interact with the VEGFR-2 active site, thereby inhibiting its function and potentially exerting anti-angiogenic effects. journalcra.com
Poly(ADP-ribose) polymerase-1 (PARP-1) and Cyclin-Dependent Kinase 2 (CDK2): While the broader quinazolinone class has been investigated for the inhibition of other crucial cancer targets like PARP-1 and CDK2, specific inhibitory data for derivatives of this compound against these particular enzymes is not extensively detailed in the current scientific literature. PARP-1 is vital for DNA repair, and its inhibition is a key strategy for treating cancers with specific DNA repair defects. CDK2 is a key regulator of the cell cycle, and its inhibition can halt cancer cell proliferation. Although the general quinazolinone scaffold shows promise, further research is required to specifically profile this compound derivatives against PARP-1 and CDK2.
Table 1: Enzyme Inhibition Data for Selected 6-bromo-quinazoline Derivatives
| Compound | Target Enzyme | Activity (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | EGFR (inferred from cytotoxicity) | 15.85 ± 3.32 µM | MCF-7 | nih.gov |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | EGFR (inferred from cytotoxicity) | 17.85 ± 0.92 µM | SW480 | nih.gov |
Investigation of Binding Modes and Molecular Interactions with Receptors
Molecular docking studies have provided significant insights into how this compound derivatives interact with their target enzymes at an atomic level. These computational models are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.
For EGFR , docking studies reveal that these derivatives typically occupy the ATP-binding pocket of the kinase domain. The quinazoline ring system often forms key hydrogen bonds with backbone residues, such as the nitrogen at position 1 (N1) acting as a hydrogen bond acceptor from a key methionine residue in the hinge region of the enzyme. The 6-bromo substituent is positioned in a hydrophobic pocket, and the 2-phenyl group can form additional hydrophobic and van der Waals interactions, enhancing the binding affinity. nih.gov For instance, the derivative 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one was calculated to have a binding energy of -6.7 kcal/mol with EGFR. nih.gov The interactions often involve establishing hydrogen bonds and other important contacts with key amino acid residues within the active site. nih.gov
Similarly, docking studies with VEGFR-2 have shown that anilinoquinazoline (B1252766) derivatives can form crucial interactions within its ATP-binding site. journalcra.com The anilino group can penetrate deep into a hydrophobic pocket, while the quinazoline core interacts with the hinge region. A derivative designated as PR-6 showed a maximum docking score of -11.13 against VEGFR-2, indicating a strong potential interaction. journalcra.com These molecular modeling studies are instrumental in predicting the binding orientation and affinity of these compounds, corroborating the in vitro enzyme inhibition results.
Cellular Pathway Modulation Studies
The inhibition of key enzymes like EGFR and VEGFR-2 by this compound derivatives is expected to have profound effects on downstream cellular signaling pathways that control cell proliferation, survival, and angiogenesis.
Inhibition of EGFR typically leads to the downregulation of two major signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway. researchgate.net The MAPK pathway is primarily involved in regulating cell proliferation, while the PI3K/Akt pathway is a major survival pathway that inhibits apoptosis. researchgate.netnih.gov By blocking the initial phosphorylation and activation of EGFR, its inhibitors prevent the propagation of these signals, which can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov
The antiproliferative activity of these compounds is often demonstrated by their ability to induce cell cycle arrest. For instance, some quinazolinone derivatives have been shown to cause cells to accumulate in the sub-G0/G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov The induction of apoptosis is a desired outcome for an anticancer agent and can be triggered by the inhibition of survival pathways like PI3K/Akt, leading to an increased expression of pro-apoptotic proteins (e.g., Bax, p53) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2). nih.gov
Furthermore, inhibition of VEGFR-2 would primarily impact the signaling pathways related to angiogenesis in endothelial cells, also involving the PI3K/Akt and MAPK pathways, ultimately leading to a reduction in the blood supply to tumors.
While direct studies mapping the complete pathway modulation for specific this compound derivatives are still emerging, the known consequences of inhibiting their primary targets (EGFR, VEGFR-2) provide a strong theoretical framework for their cellular mechanism of action. The observed cytotoxic and antiproliferative effects in cancer cell lines are the cumulative result of these pathway disruptions. nih.govjournalcra.com
Structure Activity Relationship Sar Investigations of 6 Bromo 2 Phenylquinazolin 4 3h One Derivatives
Influence of Substituent Variations at the 2-Position on Biological Efficacy
The 2-position of the quinazolinone ring is a critical site for modification, with changes significantly impacting the compound's biological activity. Research has shown that introducing various substituents, from simple alkyl chains to complex aromatic systems, can modulate potency and selectivity.
In a series of studies on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the nature of the S-alkylation at the 2-position was found to be a key determinant of anticancer activity. nih.gov The variation in cytotoxic effects was directly attributed to the different substitutions on the thiol group. nih.govresearchgate.net For instance, a derivative with an aliphatic butyl linker attached to the sulfur atom (Compound 8a ) demonstrated the most potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC₅₀ values of 15.85 µM and 17.85 µM, respectively. nih.govresearchgate.net This potency was significantly higher than that of derivatives bearing aromatic benzyl (B1604629) groups. nih.gov
Further analysis revealed that within the benzyl-substituted series, the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring were influential. An electron-donating methyl group at the para position of the phenyl ring (Compound 8e ) resulted in better antiproliferative activity compared to a methyl group at the meta position (Compound 8d ). nih.gov Conversely, derivatives with electron-withdrawing groups, such as halogens (compounds 8f-8h ), generally showed reduced potency compared to those with electron-donating groups. nih.gov This suggests that electronic properties and the steric profile of the substituent at the 2-position play a crucial role in the interaction with biological targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov
| Compound | R Group (at 2-S- position) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. SW480 |
|---|---|---|---|
| 8a | Butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8c | Benzyl | 42.16 ± 2.63 | 68.14 ± 4.16 |
| 8d | 3-Methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |
| 8e | 4-Methylbenzyl | 35.14 ± 6.87 | 63.15 ± 1.63 |
| 8f | 4-Fluorobenzyl | 45.16 ± 4.12 | 69.14 ± 3.65 |
| 8g | 4-Chlorobenzyl | 46.12 ± 3.14 | 71.15 ± 2.43 |
| 8h | 4-Bromobenzyl | 43.14 ± 2.15 | 67.14 ± 2.13 |
Significance of Modifications on the 3-Phenyl Group for Pharmacological Response
For instance, the introduction of an amino group at the 3-position has been shown to enhance biological effects. One study synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and compared its analgesic and antibacterial activities to its precursor, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4-one. scirea.orgmediresonline.org The 3-amino derivative exhibited markedly higher activity in both assays, suggesting that the N-amino moiety is a key contributor to its efficacy. scirea.orgmediresonline.org This enhancement may be due to the ability of the amino group to form additional hydrogen bonds with target receptors.
Furthermore, altering the substitution pattern on the 3-phenyl ring itself can fine-tune the activity. A series of novel 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for antimicrobial and anti-inflammatory properties. nih.govresearchgate.net The results indicated that compounds with specific substitutions on the 3-phenyl ring, such as 3-chloro-4-fluoro (Compound 2c ) and 3-chloro-2-fluoro (Compound 2d ), exhibited significant antibacterial and antifungal activity. nih.gov Similarly, compounds with a 4-bromo (Compound 2b ) or 3-chloro-4-fluoro (Compound 2c ) phenyl group showed good anti-inflammatory activity. nih.gov These findings highlight that the electronic nature and position of substituents on the 3-phenyl ring are critical for modulating the pharmacological profile. nih.govptfarm.pl
| Compound | Structure/Modification at Position 3 | Analgesic Activity (% Protection) at 20mg/kg |
|---|---|---|
| 1 | Precursor (3,1-benzoxazin-4-one ring) | 61.33% |
| 2 | 3-Amino-quinazolin-4(3H)-one | 69.49% |
Contribution of the 6-Bromo Moiety and its Replacement to Activity Profiles
The presence of a halogen atom, specifically bromine, at the 6-position of the quinazolinone ring is a well-established strategy for enhancing biological activity. nih.gov Studies have consistently shown that the 6-bromo substituent can improve anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com
The lipophilic nature and electron-withdrawing properties of the bromine atom are thought to be responsible for this enhancement. These properties can improve the pharmacokinetic profile of the molecule, facilitating cell membrane permeability and stronger binding interactions with target enzymes or receptors. nih.gov In the development of anticancer agents, the presence of a halogen at the 6-position has been shown to improve effects, a feature seen in several FDA-approved quinazoline-based drugs. nih.gov
Comparative studies underscore the importance of this moiety. For example, in a series of 3-naphthalene-substituted quinazolinones evaluated for anti-inflammatory activity, the 6-bromo-substituted derivative was identified as the most potent. mdpi.com Another study compared the analgesic and anti-inflammatory activities of a 6-bromo-2-methyl derivative with a 6,8-dibromo-2-methyl analog. researchgate.net The results showed that the 6,8-dibromo compound exhibited the highest analgesic and anti-inflammatory activity, suggesting that increasing the halogenation on the benzene (B151609) ring portion of the quinazolinone can further boost potency. researchgate.net This indicates a positive correlation between the degree of bromination and the observed anti-inflammatory and analgesic effects.
| Compound | Substitution Pattern | Anti-inflammatory Activity (% Inhibition at 400 mg/kg) |
|---|---|---|
| 1 | 6-Bromo | 50.42 ± 0.58 |
| 2 | 6,8-Dibromo | 58.82 ± 0.49 |
| Standard | Indomethacin (B1671933) | 63.02 ± 0.42 |
Correlations Between Specific Structural Features and Observed Biological Activities
A primary correlation is the enhancement of bioactivity by the 6-bromo moiety. Its presence is consistently linked to improved anticancer and anti-inflammatory properties. nih.govmdpi.com Quantitative structure-activity relationship (QSAR) models have further highlighted the importance of the atomic net charge at C6, which is directly influenced by the bromo substituent, in predicting anticancer activity. orientjchem.org
At the 2-position, a clear trend emerges where the nature of the side chain dictates cytotoxic potency. For 2-thioether derivatives, short, flexible aliphatic chains confer greater anticancer activity than bulkier, rigid aromatic groups. nih.govresearchgate.net This suggests that steric hindrance and the ability to adopt a favorable conformation within a receptor's binding pocket are critical.
At the 3-position, the introduction of groups capable of forming hydrogen bonds, such as an amino group, correlates with increased analgesic and antibacterial activity. scirea.orgmediresonline.org When a phenyl ring is present at this position, its electronic properties become paramount. The presence of electron-donating or specific electron-withdrawing groups on this ring can be correlated with enhanced antimicrobial and anti-inflammatory effects, indicating that tuning the electronic environment of the 3-phenyl substituent is a valid strategy for optimizing activity. nih.govresearchgate.net
A sterically favorable and electronically appropriate substituent at the 2-position, such as a flexible alkyl chain on a thioether linkage for anticancer activity.
A substituent at the 3-position that can engage in specific receptor interactions, such as a hydrogen-bonding amino group or a phenyl ring with an optimized electronic profile.
These correlations provide a rational framework for the future design of more potent and selective quinazolinone-based therapeutic agents.
Computational and in Silico Studies on 6 Bromo 2 Phenylquinazolin 4 3h One
Molecular Docking Analyses of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Studies on derivatives of 6-bromo-2-phenylquinazolin-4(3H)-one have utilized this approach to understand their mechanism of action against various biological targets, particularly in cancer research.
For instance, molecular docking studies have been performed on 6-bromo-2-styrylquinazolin-4(3H)-ones to investigate their binding motif within the active sites of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for nucleotide synthesis and targeted in cancer therapy. nih.gov Similarly, derivatives of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one have been docked against the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers. researchgate.netnih.gov These analyses revealed that substitutions on the quinazolinone scaffold significantly influence binding affinity. researchgate.netnih.gov For example, compound 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) showed a binding energy of -6.7 kcal/mol with EGFR, forming hydrogen bonds and other key interactions with active site residues. researchgate.netnih.gov Another study investigated 6-bromo-3-(3-methylphenyl)quinazolin-4(3H)-one against human carbonic anhydrase IX. researchgate.net
These in silico studies are instrumental in rationalizing the structure-activity relationships observed in biological assays and guiding the design of more potent inhibitors. nih.gov
Table 1: Molecular Docking Results for 6-bromo-quinazolin-4(3H)-one Derivatives
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) | EGFR | -6.7 | Not specified |
| 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (8c) | EGFR | -5.3 | Lys721, Met742 |
| 6-bromo-2-styrylquinazolin-4(3H)-ones | DHFR, TS | Not specified | Not specified |
| 6-bromo-3-(3-methylphenyl)quinazolin-4(3H)-one | Human Carbonic Anhydrase IX | Not specified | Not specified |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is used to assess the stability of the ligand-receptor complexes predicted by molecular docking. For derivatives of 6-bromo-quinazolin-4(3H)-one, MD simulations have been conducted to confirm the stability of their binding within the active site of targets like EGFR. researchgate.netnih.gov These simulations, often run for nanoseconds, help validate the docking poses by showing that the key interactions are maintained throughout the simulation, thus providing a more dynamic and realistic picture of the binding event. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of molecules. semanticscholar.orgresearchgate.net DFT analysis has been performed on 6-bromo-quinazolin-4(3H)-one derivatives to calculate various molecular properties. researchgate.netnih.gov For instance, calculations at the B3LYP/6–31 + G(d, p) level have been used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govsemanticscholar.org The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. semanticscholar.org Studies have shown that compound 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) is thermodynamically more stable than its counterpart 8c (6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one). researchgate.netnih.gov Such calculations provide fundamental insights that correlate molecular structure with chemical behavior and biological activity. semanticscholar.org
Table 2: DFT-Calculated Properties for a 6-bromo-quinazolin-4(3H)-one Derivative
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
| Energy Gap (Egap) | Difference between LUMO and HOMO energies, indicating molecular reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. |
Predictive Bioactivity Profiling (e.g., PASS, Molinspiration)
In silico tools like Prediction of Activity Spectra for Substances (PASS) and Molinspiration are used to predict the biological activity spectrum and drug-likeness of a compound based on its structure. researchgate.netmolinspiration.com For novel synthesized derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, these computational tools have been used to predict potential anthelmintic and antibacterial properties. researchgate.net Molinspiration is also used to calculate bioactivity scores for various drug targets, including G protein-coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. nih.govmolinspiration.com A bioactivity score greater than 0.0 suggests high activity, a score between -5.0 and 0.0 indicates moderate activity, and a score below -5.0 implies inactivity. nih.gov These predictions help in prioritizing compounds for further experimental testing. researchgate.net
ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug-likeness Assessment
The assessment of ADME properties is crucial for evaluating the drug-likeness of a compound. Computational tools like SwissADME are widely used to predict the pharmacokinetic properties of molecules. researchgate.net For derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, these tools have been employed to predict properties related to absorption, distribution, metabolism, and excretion. researchgate.net This includes evaluating compliance with established rules for drug-likeness, such as Lipinski's rule of five. Favorable ADME profiles, including good oral absorption and permeability, are essential for a compound to be considered a viable drug candidate. researchgate.net In silico ADME predictions provide an early-stage filter to eliminate compounds with poor pharmacokinetic prospects, thereby saving time and resources in the drug development pipeline. researchgate.netresearchgate.net
Future Perspectives and Emerging Research Avenues for 6 Bromo 2 Phenylquinazolin 4 3h One Derivatives
Rational Design of Novel Analogues with Enhanced Potency and Selectivity
The rational design of new analogues of 6-bromo-2-phenylquinazolin-4(3H)-one is a primary avenue for future research, aiming to improve upon the potency and selectivity of existing derivatives. This approach relies on a deep understanding of structure-activity relationships (SAR), where specific structural modifications are correlated with changes in biological activity.
Key strategies in the rational design of these analogues include:
Substitution Pattern Analysis : Research has shown that substitutions at the 2, 3, and 6 positions of the quinazolinone ring significantly influence biological activity. nih.gov For instance, the presence of a halogen atom, such as bromine at the 6-position, has been shown to enhance anticancer effects. nih.gov Future design will involve the strategic placement of various functional groups on the phenyl ring at the C2 position and diverse moieties at the N3 position to optimize interactions with biological targets.
Bioisosteric Replacement : This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological profile. For example, different heterocyclic rings can be incorporated into the core structure to modulate activity, as has been done to develop novel anti-inflammatory and analgesic agents. ptfarm.pl
Target-Specific Design : As the mechanisms of action for various derivatives become clearer, new analogues can be designed to selectively target specific enzymes or receptors. For example, based on the structures of successful kinase inhibitors like erlotinib (B232) and vandetanib, novel 4-anilinoquinazoline (B1210976) derivatives have been designed to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for cancer therapy.
A recent study focused on designing quinazoline-4(3H)-one derivatives with a thio-benzyl moiety at the 2-position and a phenyl group at the 3-position to improve electronic and hydrophobic interactions within the active site of the EGFR enzyme, a known cancer target. nih.gov This rational approach led to the synthesis of compounds with significant cytotoxic activity against cancer cell lines. nih.gov
Table 1: Examples of Rationally Designed this compound Analogues and their Intended Improvements
| Starting Scaffold | Modification Strategy | Target Activity | Intended Improvement |
| This compound | Introduction of various substituted anilines at the N3 position. | Anti-inflammatory, Analgesic | Enhanced potency and reduced side effects. ptfarm.pl |
| This compound | Addition of a thio-benzyl moiety at the C2 position. | Anticancer (EGFR Inhibition) | Improved electronic and hydrophobic interactions with the enzyme's active site. nih.gov |
| This compound | Incorporation of N-substituted acetamide (B32628) groups from an ethyl acetate (B1210297) precursor at the N3 position. | Antibacterial, Anti-inflammatory | Increased spectrum of activity and potency. researchgate.net |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
While derivatives of this compound are known for their anti-inflammatory, analgesic, and anticancer activities, there is a vast, underexplored landscape of potential therapeutic applications. ptfarm.plresearchgate.netnih.gov Systematic screening of compound libraries against a wide range of biological targets could uncover novel activities.
Emerging areas of investigation include:
Antimicrobial Activity : With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Some 6-bromoquinazolinone derivatives have already demonstrated moderate antibacterial activity. researchgate.net Future research will involve screening against a broader panel of pathogenic bacteria and fungi, including resistant strains. nih.gov
Anthelmintic Properties : Soil-transmitted helminth infections affect a significant portion of the global population, and new, more effective drugs are needed. Preliminary in vitro assays have suggested that certain 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones possess anthelmintic properties, warranting further investigation.
Antiviral Potential : The quinazolinone core is present in various heterocyclic compounds with known antiviral activity. Screening derivatives against a panel of viruses could identify lead compounds for the development of new antiviral therapies.
Neuroprotective Effects : Given the central nervous system activities of some quinazolinones, exploring the potential of this compound derivatives in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease could open new therapeutic avenues.
The expansion of screening programs is crucial. For example, a series of novel 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for both antimicrobial and anti-inflammatory activities, with some compounds showing significant effects in both areas. nih.gov This highlights the potential for single compounds to have multiple therapeutic applications.
Advanced Computational Modeling for Lead Optimization and De Novo Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound derivatives, these techniques can guide lead optimization and facilitate the de novo design of entirely new compounds with desired properties.
Key computational approaches include:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. It has been used to study the binding affinity of 6-bromo quinazoline (B50416) derivatives against cancer targets like EGFR. nih.gov Docking studies can help prioritize which novel analogues to synthesize, saving time and resources.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of the binding stability and interactions that molecular docking alone cannot provide. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models mathematically correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of virtual compounds before they are synthesized.
ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. By employing computational tools like SwissADME, researchers can evaluate factors like drug-likeness and potential toxicity early in the design phase.
Recent research on cytotoxic 6-bromo quinazoline derivatives utilized molecular docking and MD simulations to investigate the binding affinity of the synthesized compounds against both wild-type and mutated EGFR. nih.gov The results helped to explain the observed biological activity and provided a rationale for the structure-activity relationship, guiding future design efforts. nih.gov
Innovative Synthetic Methodologies for Sustainable Production
The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern pharmaceutical chemistry. Future research on this compound and its derivatives will increasingly focus on "green chemistry" principles to ensure sustainable production.
Promising innovative and sustainable methodologies include:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating methods. scispace.comresearchgate.net This technique has been successfully applied to the synthesis of various quinazolin-4(one) derivatives, often under solvent-free conditions. scispace.comresearchgate.net
One-Pot Reactions : Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency, reduces solvent waste, and saves energy. rsc.orgnih.gov Several one-pot methods for synthesizing the quinazolinone core have been developed, utilizing various catalysts and starting materials. rsc.orgacs.org
Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a key goal of green chemistry. sci-hub.catfrontiersin.org Iron-catalyzed cyclization reactions in water have been reported for the synthesis of quinazolinones. sci-hub.cat
Sustainable Catalysis : There is a shift away from using stoichiometric toxic reagents towards employing catalytic amounts of less toxic and recyclable metals like copper and iron. sci-hub.catorganic-chemistry.org Furthermore, the development of metal-free synthetic protocols represents an even more sustainable approach. mdpi.com A recently developed method employs a magnetically recoverable palladium catalyst, which combines high efficiency with ease of recycling, enhancing both cost-effectiveness and sustainability. frontiersin.org
Table 2: Comparison of Conventional vs. Innovative Synthetic Approaches for Quinazolinones
| Parameter | Conventional Methods | Innovative/Sustainable Methods |
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation scispace.comresearchgate.net |
| Reaction Time | Often several hours to days nih.gov | Minutes to a few hours scispace.com |
| Solvents | Often toxic organic solvents (e.g., DMF, ethanol) nih.gov | Water, PEG, or solvent-free conditions researchgate.netsci-hub.catfrontiersin.org |
| Catalysts/Reagents | Stoichiometric and/or toxic reagents | Catalytic, recyclable, metal-free, or benign metals (Fe, Cu) sci-hub.catfrontiersin.orgorganic-chemistry.orgmdpi.com |
| Efficiency | Multi-step with intermediate isolation | One-pot procedures rsc.orgnih.govacs.org |
| Waste Generation | Higher | Lower |
By embracing these future perspectives, the scientific community can unlock the full therapeutic potential of the this compound scaffold, leading to the development of next-generation medicines through rational, efficient, and sustainable research.
Q & A
Basic Research Question
- IR Spectroscopy : Key peaks include C=O (1686–1705 cm⁻¹), C=N (1597–1647 cm⁻¹), and N-H (3448 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 7.25–8.76 ppm) and substituent effects (e.g., CH₃ at δ 2.48 ppm) .
- Mass Spectrometry : EI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- TLC : Homogeneity is verified using silica gel plates with cyclohexane:ethyl acetate (2:1) .
How can researchers address discrepancies in biological activity data across structurally similar quinazolinone derivatives?
Advanced Research Question
Contradictions in bioactivity (e.g., variable IC₅₀ values in acetylcholinesterase assays) may arise from differences in substituent electronic effects or steric hindrance. For example, glycylglycine-substituted derivatives show enhanced activity (IC₅₀ = 1.8 mg/mL) compared to unsubstituted analogs due to improved binding affinity . Systematic SAR studies, paired with molecular docking, can isolate critical pharmacophores. Replicating assays under standardized conditions (e.g., Ellman’s method with DTNB) minimizes variability .
What methodologies are recommended for evaluating the pharmacological potential of this compound derivatives?
Basic Research Question
- Analgesic Activity : Tail-flick or hot-plate tests in murine models, with morphine as a positive control .
- Anticholinesterase Activity : Spectrophotometric assays using acetylthiocholine iodide and DTNB, with donepezil as a reference (IC₅₀ = 2.4 mg/mL) .
- Antiamyloid Activity : Congo red binding assays to quantify β-amyloid aggregation inhibition .
How does the introduction of electron-withdrawing groups (e.g., bromine) influence the stability and reactivity of quinazolinone cores?
Advanced Research Question
Bromine at the 6-position enhances electrophilic substitution resistance but may reduce solubility in polar solvents. Stability studies (e.g., thermal gravimetric analysis) show decomposition >250°C, making the compound suitable for high-temperature reactions . Bromine’s electron-withdrawing effect also polarizes the quinazolinone ring, facilitating nucleophilic attacks at the 3-position for further functionalization .
What strategies mitigate by-product formation during the synthesis of this compound analogs?
Advanced Research Question
- By-Product Analysis : GC-MS identifies common impurities like di-brominated derivatives or ring-opened intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or fractional recrystallization improves purity .
- Reaction Optimization : Lowering bromine equivalents (0.95–1.05 mol) and using acetic acid as a solvent suppress di-substitution .
How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Advanced Research Question
- In Silico Profiling : Molecular docking (AutoDock Vina) predicts binding modes to targets like acetylcholinesterase .
- QSAR Models : Regression analysis of substituent logP, polar surface area, and IC₅₀ values identifies optimal hydrophobicity (clogP ~2.5) for blood-brain barrier penetration .
- DFT Calculations : Assess electronic effects of substituents on HOMO-LUMO gaps, correlating with reactivity .
What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?
Advanced Research Question
- Solvent Volume : Scaling pyridine-based reactions requires distillation recovery to reduce costs .
- Exothermic Reactions : Controlled addition of hydrazine hydrate prevents thermal runaway during cyclization .
- Regulatory Compliance : HPLC purity >98% (USP standards) is mandatory for in vivo studies .
How do researchers validate the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
